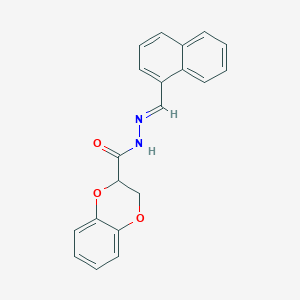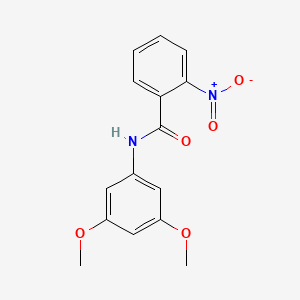![molecular formula C16H20N2O2 B5713161 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B5713161.png)
3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one, also known as EPC-K1, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in medical research. This compound belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities.
作用機序
The mechanism of action of 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways that are involved in cancer cell proliferation and survival. 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one has been shown to inhibit the activation of the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and survival. In addition, 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the expression of several pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. Furthermore, 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one has been found to reduce the levels of reactive oxygen species (ROS) in cells, which can cause oxidative damage to DNA and other cellular components.
実験室実験の利点と制限
One of the main advantages of 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one is its potent antitumor activity, which makes it a valuable tool for cancer research. In addition, 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one. One area of interest is the development of more efficient synthesis methods that can produce 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one in larger quantities and with higher purity. Another area of research is the identification of the specific molecular targets of 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one, which could provide insights into its mechanism of action. Furthermore, future studies could investigate the potential of 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
合成法
3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one can be synthesized using a multi-step reaction sequence starting from commercially available 4-hydroxycoumarin. The first step involves the protection of the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. The protected compound is then reacted with 4-ethyl-1-piperazinecarboxaldehyde to yield the intermediate product. The final step involves the removal of the TBDMS group to obtain 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one in high yield and purity.
科学的研究の応用
3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one has been shown to exhibit potent antitumor activity in various cancer cell lines, including lung, breast, and colon cancer. In addition, 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one has been found to inhibit the growth and metastasis of cancer cells in animal models. Furthermore, 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
3-[(4-ethylpiperazin-1-yl)methyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-2-17-7-9-18(10-8-17)11-13-12-20-15-6-4-3-5-14(15)16(13)19/h3-6,12H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYKEBWNPVUJLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=COC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-ethylpiperazin-1-yl)methyl]-4H-chromen-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B5713081.png)

![5-[(3,4-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5713092.png)
![1-[2-(4-chlorophenoxy)-2-methylpropanoyl]indoline](/img/structure/B5713093.png)
![N-(tert-butyl)-2-[(4-chlorobenzoyl)amino]benzamide](/img/structure/B5713099.png)
![2-({[(3-hydroxypropyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5713112.png)
![benzyl 2-[(4-methylbenzoyl)amino]benzoate](/img/structure/B5713113.png)

![1-[(5-chloro-2-thienyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B5713134.png)

![4-({[(2-methylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5713153.png)


![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbutanamide](/img/structure/B5713179.png)